molecular formula C16H15N5O4S B13754610 Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- CAS No. 5264-47-1

Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-

Cat. No.: B13754610
CAS No.: 5264-47-1
M. Wt: 373.4 g/mol
InChI Key: NHWBSZWMFRVBEV-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a pyrazole ring, which is further substituted with an azo group and a hydroxy group. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- typically involves a multi-step process. One common method is the Knoevenagel condensation reaction followed by Michael addition. In this process, L-proline is often used as a catalyst due to its bifunctional nature, which allows it to act as both a Bronsted acid and a Lewis acid . The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol.

Chemical Reactions Analysis

Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines.

Scientific Research Applications

Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. Additionally, its anti-cancer properties are attributed to its ability to interfere with the cell cycle and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- can be compared with other similar compounds, such as:

The uniqueness of benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5264-47-1

Molecular Formula

C16H15N5O4S

Molecular Weight

373.4 g/mol

IUPAC Name

4-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C16H15N5O4S/c1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22/h2-9,15,22H,1H3,(H2,17,24,25)

InChI Key

NHWBSZWMFRVBEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)C3=CC=CC=C3

Origin of Product

United States

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